molecular formula C12H18N2O2 B1471717 (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine CAS No. 1520743-26-3

(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine

Cat. No.: B1471717
CAS No.: 1520743-26-3
M. Wt: 222.28 g/mol
InChI Key: GELKKWSUNMADET-UHFFFAOYSA-N
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Description

The compound (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is a complex organic molecule. It contains a pyridine ring attached to a methanamine group, and a tetrahydro-2H-pyran ring attached via a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tetrahydro-2H-pyran-4-yl)methanol with a suitable pyridin-4-yl)methanamine derivative . The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring, a methanamine group, and a tetrahydro-2H-pyran ring . The tetrahydro-2H-pyran ring is attached to the pyridine ring via a methoxy group .


Chemical Reactions Analysis

The compound This compound can participate in various chemical reactions due to the presence of the reactive methanamine group . The exact reactions would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of This compound would depend on its exact molecular structure . For example, its solubility, melting point, and boiling point would be determined by the specific arrangement of its atoms and the types of bonds between them .

Safety and Hazards

The safety and hazards associated with (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential future directions for research on (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine could include exploring its synthesis, reactions, and potential applications in various fields . This could involve studying its behavior under different conditions, or investigating its interactions with other molecules .

Properties

IUPAC Name

[3-(oxan-4-ylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKKWSUNMADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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